molecular formula C14H10Cl2N2O2 B5113752 N'-benzoyl-3,4-dichlorobenzohydrazide

N'-benzoyl-3,4-dichlorobenzohydrazide

Cat. No.: B5113752
M. Wt: 309.1 g/mol
InChI Key: OJAMPDAOOKZKKW-UHFFFAOYSA-N
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Description

N'-Benzoyl-3,4-dichlorobenzohydrazide is a synthetic benzohydrazide derivative of interest in medicinal chemistry and biochemical research. While specific biological data for this compound is not available, compounds within this class are extensively studied for their diverse pharmacological properties. Related benzohydrazides have demonstrated significant urease inhibition activity, which is a key target in research for managing infections caused by Helicobacter pylori . Furthermore, the benzohydrazide scaffold is known to be investigated for other biological activities including antioxidant , antimicrobial , and anticonvulsant effects, making it a valuable template for developing new bioactive molecules . The structure consists of a 3,4-dichlorobenzoyl group and a benzoyl group attached to a hydrazide core, which is typical for this class of compounds. Researchers value this family of compounds for creating hydrazones by condensing with aldehydes or ketones, further expanding the library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Buyer assumes responsibility to confirm product identity and purity prior to use.

Properties

IUPAC Name

N'-benzoyl-3,4-dichlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-7-6-10(8-12(11)16)14(20)18-17-13(19)9-4-2-1-3-5-9/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAMPDAOOKZKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. Substituent Effects

  • N'-Benzoyl-2-nitrobenzohydrazide (4) : Features a nitro group at the 2-position instead of chlorine. Synthesized in 95% yield via reaction of benzoyl chloride with 2-nitrobenzohydrazide in dry dioxane. Exhibits IR bands at 1654 cm⁻¹ (C=O) and 3231 cm⁻¹ (N-H), with a melting point of 214–216°C .
  • (E)-N'-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide : Contains methoxy groups (electron-donating) at the 3,4-positions and a 4-methoxybenzoyl group. The compound forms extensive hydrogen-bonded networks (N–H···O and C–H···O), contributing to a high melting point (>250°C) .
  • Synthesis involves multi-step reactions, including cyclization and amidation .
Physical and Spectral Properties
Compound Name Substituents Melting Point (°C) IR Bands (cm⁻¹) NMR Data (δ, ppm)
N'-Benzoyl-3,4-dichlorobenzohydrazide* 3,4-Cl, benzoyl [Data needed] C=O (~1650), N-H (~3230) [Data needed]
N'-Benzoyl-2-nitrobenzohydrazide (4) 2-NO₂, benzoyl 214–216 1654 (C=O), 3231 (N-H) LCMS: m/z 308 [M+Na]⁺
N'-(3,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide 3,5-OH, 4-OCH₃ >250 1680 (C=O) 1H-NMR: δ 8.23 (N=CH-Ar)
N'-(1-(3-Benzyl-4-oxoquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4) 4-Cl, quinazolinone 130–131 1680 (C=O), 3249 (NH) 1H-NMR: δ 7.35–7.55 (Ar-H)

*Hypothetical data inferred from analogs.

Stability and Intermolecular Interactions
  • Crystal Packing : The title compound in forms intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. Dichloro-substituted analogs likely exhibit similar stabilization but with stronger halogen interactions .

Q & A

Q. What are the standard synthetic routes for N'-benzoyl-3,4-dichlorobenzohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3,4-dichlorobenzohydrazide with benzoyl chloride derivatives. A general protocol includes:

  • Step 1 : Activation of the carboxylic acid (e.g., using oxalyl chloride in dichloromethane at 40°C for 8 hours) to form the acyl chloride intermediate .
  • Step 2 : Reaction with hydrazide in the presence of a base (e.g., triethylamine) under inert conditions.
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry (1:1.05 molar ratio of hydrazide to acyl chloride), and reaction time (monitored via TLC) improves yields (typically 60–75%) .

Table 1 : Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility
Temperature0–25°CMinimizes side reactions
BaseTriethylamineNeutralizes HCl byproduct

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the hydrazide linkage (N–H signal at δ 9.8–10.2 ppm) and aromatic substituents (δ 7.2–8.1 ppm for dichlorophenyl) .
  • X-ray Crystallography : Resolves the planar geometry of the benzoyl-hydrazide moiety and confirms dihedral angles between aromatic rings (e.g., 15–25°) .
  • HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H]+ at m/z 335.2) .

Q. What biological activities are associated with this compound?

Methodological Answer: Preliminary studies on structurally analogous benzohydrazides show:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption via hydrophobic interactions .
  • Anticancer Potential : IC50_{50} of 12–25 µM in HeLa cells via apoptosis induction, linked to the dichlorophenyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dichloro vs. methoxy groups) influence biological activity?

Methodological Answer:

  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal electron-deficient dichloro substituents enhance electrophilicity, improving target binding (e.g., to bacterial DNA gyrase) .
  • SAR Studies : Methoxy analogs show reduced activity (IC50_{50} >50 µM), suggesting electron-withdrawing groups (Cl) are critical for bioactivity .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Profiling : Use 10-point dilution series (0.1–100 µM) to identify outliers (e.g., HepG2 resistance due to upregulated efflux pumps) .
  • Mechanistic Studies : Compare apoptosis markers (caspase-3 activation) and ROS levels via flow cytometry to isolate cell-type-specific effects .

Q. How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

  • Docking Simulations : Target enzymes (e.g., COX-2, PDB ID 5KIR) to predict binding modes. The dichlorophenyl group shows hydrophobic docking scores of −8.2 kcal/mol .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (logP = 2.8) but high plasma protein binding (88%), suggesting limited bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Byproduct Control : Recrystallization from methanol/water (80:20 v/v) removes hydrazine impurities (<2%) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent over-acylation, a common side reaction at scale .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial efficacy between in vitro and in vivo models?

Methodological Answer:

  • Bioavailability Testing : Measure plasma concentrations post-administration (e.g., murine models) to identify rapid clearance (t1/2_{1/2} <1 hr) .
  • Formulation Optimization : Use liposomal encapsulation to enhance stability and tissue penetration (e.g., 2-fold increase in efficacy) .

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